![molecular formula C15H12Br2O3 B2500991 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 381238-98-8](/img/structure/B2500991.png)

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 and a molecular weight of 321.17 . It is related to other compounds such as "{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol".

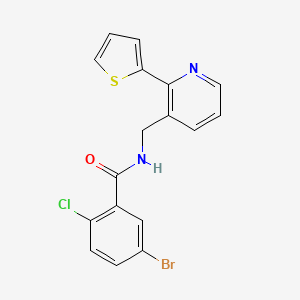

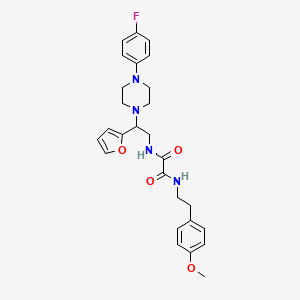

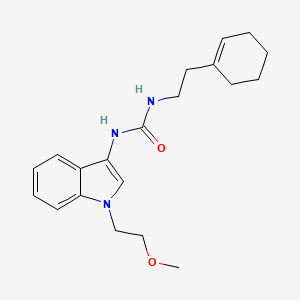

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromo, methoxy, and benzyl-oxy groups . Related compounds such as “3-Bromo-4-[(4-bromobenzyl)oxy]benzoic acid” and “3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde” have similar structures .Wissenschaftliche Forschungsanwendungen

- Intermediate : 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde serves as an intermediate in organic syntheses. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals and other bioactive compounds .

- Antioxidant Activity : The compound exhibits antioxidant properties, making it potentially useful in drug discovery for conditions related to oxidative stress .

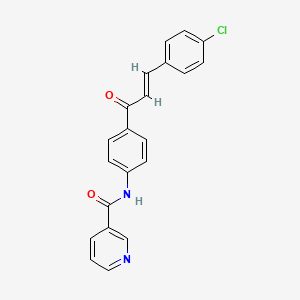

- Lipoxygenase Inhibition : Earlier studies demonstrated that a related compound, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid), inhibits soybean lipoxygenase (LOX) with an IC₅₀ value of 80 µM. Researchers can explore similar enzyme inhibition properties for 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde .

- Lead Compound : The ethyl ester derivative, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, shows improved biological activities compared to its cinnamic acid precursor. Researchers can use this compound as a lead for designing more effective hybrid molecules .

- Functional Groups : Researchers can exploit the bromine and methoxy functional groups for material modification or surface functionalization. These groups can enhance the properties of materials or facilitate specific interactions .

- Reaction Intermediates : Investigating the reactivity of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde in various reactions can provide insights into its behavior and potential applications in synthetic chemistry .

- Target Identification : Researchers can screen this compound against various biological targets to identify potential interactions. Such studies may reveal novel drug targets or therapeutic pathways .

Organic Synthesis and Medicinal Chemistry

Enzyme Inhibition Studies

Chemical Biology and Hybrid Compound Design

Material Science and Functionalization

Chemical Reactions and Mechanistic Studies

Pharmacological Screening and Drug Development

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” is not available, it’s important to handle all chemical compounds with care. For a related compound, “4-[(3-bromobenzyl)oxy]benzoic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

A compound related to “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde”, namely “Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate”, has been synthesized and studied for its anti-inflammatory properties . This suggests that “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” and related compounds may have potential applications in the development of new anti-inflammatory agents.

Eigenschaften

IUPAC Name |

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYDJNWOOMBPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)